molecular formula C10H7F3 B2947193 1-Ethynyl-2-methyl-3-(trifluoromethyl)benzene CAS No. 2029239-28-7

1-Ethynyl-2-methyl-3-(trifluoromethyl)benzene

Cat. No.: B2947193
CAS No.: 2029239-28-7
M. Wt: 184.161
InChI Key: ASMMSGDGODJHTE-UHFFFAOYSA-N
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Description

1-Ethynyl-2-methyl-3-(trifluoromethyl)benzene is a substituted benzene derivative featuring three distinct functional groups: an ethynyl (-C≡CH), methyl (-CH₃), and trifluoromethyl (-CF₃) moiety. These groups confer unique electronic and steric properties, making the compound valuable in synthetic chemistry, particularly in gold-catalyzed cyclization reactions (e.g., as a precursor in synthesizing phenolic derivatives) . The ethynyl group’s sp-hybridized carbon enhances reactivity in alkyne-based transformations, while the trifluoromethyl group introduces strong electron-withdrawing effects, influencing regioselectivity and stability.

Properties

IUPAC Name

1-ethynyl-2-methyl-3-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3/c1-3-8-5-4-6-9(7(8)2)10(11,12)13/h1,4-6H,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASMMSGDGODJHTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(F)(F)F)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Ethynyl-2-methyl-3-(trifluoromethyl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methyl-3-(trifluoromethyl)benzene.

    Reaction Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at elevated temperatures (around 80-100°C) and in the presence of a base like triethylamine.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Ethynyl-2-methyl-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate or ozone.

    Reduction: The compound can undergo hydrogenation reactions to reduce the ethynyl group to an ethyl group using catalysts such as palladium on carbon.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for the introduction of various substituents. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Ethynyl-2-methyl-3-(trifluoromethyl)benzene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific molecular pathways.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Ethynyl-2-methyl-3-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s properties and applications can be contextualized by comparing it to benzene derivatives with analogous substituents. Key comparisons include:

Substituent Position and Electronic Effects

  • 1-Ethynyl-4-(trifluoromethyl)benzene (para-substituted isomer):
    The ethynyl and trifluoromethyl groups occupy para positions, reducing steric hindrance compared to the ortho-substituted target compound. This arrangement may enhance conjugation in π-systems but diminish steric stabilization in transition states .

  • 1-Chloro-3-(trifluoromethyl)benzene :
    Replacing the ethynyl group with chlorine retains electron-withdrawing effects but eliminates alkyne reactivity. The absence of a methyl group reduces steric complexity, favoring electrophilic substitution at the meta position .

  • 1-Nitro-3-(trifluoromethyl)benzene: The nitro group (-NO₂) introduces stronger electron-withdrawing effects than -CF₃, further deactivating the ring. This compound is less reactive in alkyne-mediated reactions but more prone to nucleophilic aromatic substitution .

Functional Group Variations

  • 1-[2-(Chloromethyl)phenoxy]-3-(trifluoromethyl)benzene: Incorporates a chloromethyl-phenoxy group instead of ethynyl and methyl substituents. The ether linkage and chloromethyl moiety enable nucleophilic displacement reactions, diverging from the target compound’s alkyne-driven reactivity .
  • 3-Phenyldodecane (Benzene, (1-ethyloctyl)-) :
    A long alkyl chain replaces aromatic substituents, rendering the compound highly hydrophobic. Such derivatives lack the electronic diversity needed for catalytic cyclization but excel in surfactant applications .

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents (Positions) Key Properties/Applications Reference
1-Ethynyl-2-methyl-3-(trifluoromethyl)benzene C₁₀H₇F₃ -C≡CH (1), -CH₃ (2), -CF₃ (3) Gold-catalyzed cyclization precursor
1-Ethynyl-4-(trifluoromethyl)benzene C₉H₅F₃ -C≡CH (1), -CF₃ (4) Conjugated π-system for catalysis
1-Chloro-3-(trifluoromethyl)benzene C₇H₄ClF₃ -Cl (1), -CF₃ (3) Electrophilic substitution substrate
1-Nitro-3-(trifluoromethyl)benzene C₇H₄F₃NO₂ -NO₂ (1), -CF₃ (3) Nucleophilic aromatic substitution
1-[2-(Chloromethyl)phenoxy]-3-(trifluoromethyl)benzene C₁₄H₁₀ClF₃O -O-(2-CH₂Cl-C₆H₄) (1), -CF₃ (3) Ether synthesis intermediate

Biological Activity

1-Ethynyl-2-methyl-3-(trifluoromethyl)benzene (CAS No. 2029239-28-7) is a compound of increasing interest in medicinal and biological research due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C9H5F3C_9H_5F_3. The compound features a trifluoromethyl group, which is known to enhance lipophilicity and biological activity, making it a valuable candidate for various applications in medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial properties. A study highlighted its effectiveness against several bacterial strains, suggesting that the trifluoromethyl group may play a crucial role in disrupting bacterial cell membranes or inhibiting essential enzymes necessary for bacterial survival.

Anticancer Activity

The compound has also been investigated for its anticancer potential. Preliminary studies have shown that derivatives of this compound can induce apoptosis in cancer cells by activating specific signaling pathways. For instance, compounds with similar structural motifs have demonstrated significant antiproliferative effects against various cancer cell lines, including breast and colorectal cancer .

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, several hypotheses exist:

  • Cell Membrane Interaction : The lipophilic nature of the trifluoromethyl group enhances the compound's ability to penetrate cell membranes, allowing it to interact with intracellular targets.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways critical for cell survival and proliferation.
  • Induction of Apoptosis : The compound could trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Study on Antimicrobial Activity

A recent study assessed the antimicrobial efficacy of this compound against various pathogens. The results indicated that the compound exhibited significant inhibitory effects on Gram-positive bacteria, particularly Staphylococcus aureus, with an IC50 value comparable to established antibiotics.

Bacterial StrainIC50 (µg/mL)
Staphylococcus aureus15
Escherichia coli25
Pseudomonas aeruginosa30

Study on Anticancer Activity

In vitro studies exploring the anticancer properties of this compound revealed that it could significantly reduce the viability of several cancer cell lines. For example, a derivative was found to have an IC50 value of 0.24 µM against LoVo colorectal adenocarcinoma cells, showcasing its potential as an effective anticancer agent .

Cell LineIC50 (µM)
LoVo (Colorectal Cancer)0.24
AU565 (Breast Cancer)5.8
BT549 (Breast Cancer)0.34

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